(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride
Overview
Description
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of acetylacetone with hydrazine.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Esterification: The acetic acid moiety is esterified using ethanol in the presence of an acid catalyst.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Aminopyrazole: Another aminopyrazole compound with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic compounds derived from pyrazoles.
Uniqueness
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and ester functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13;;/h4-6,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGOPQBCWHHGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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